molecular formula C11H11BrO2 B8692345 6-bromo-7-methoxy-3,4-dihydronaphthalen-2(1H)-one

6-bromo-7-methoxy-3,4-dihydronaphthalen-2(1H)-one

Cat. No.: B8692345
M. Wt: 255.11 g/mol
InChI Key: BCSFZJBOXGPAPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-bromo-7-methoxy-3,4-dihydronaphthalen-2(1H)-one is a useful research compound. Its molecular formula is C11H11BrO2 and its molecular weight is 255.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H11BrO2

Molecular Weight

255.11 g/mol

IUPAC Name

6-bromo-7-methoxy-3,4-dihydro-1H-naphthalen-2-one

InChI

InChI=1S/C11H11BrO2/c1-14-11-6-8-4-9(13)3-2-7(8)5-10(11)12/h5-6H,2-4H2,1H3

InChI Key

BCSFZJBOXGPAPB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2CCC(=O)CC2=C1)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a DCM solution of (4-Bromo-3-methoxyphenyl)acetic acid (900 mg, 3.67 mmol) was added oxalyl chloride (0.64 ml, 7.3 mmol) and a drop of DMF. The solution was allowed to stir at RT for 3 hours, at which point bubbling stopped. The volatiles were removed under vacuum, and the residue was redissolved in DCM. The solution was cooled to 0° C. To this solution was added aluminum trichloride (1.2 g, 9.2 mmol). After stirring the mixture for 15 minutes, ethylene was bubbled into the reaction. The reaction was poured into ice, extracted with DCM, washed with brine, and purified by MPLC. LC-MS (IE, m/z): 255 [M+1]+.
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